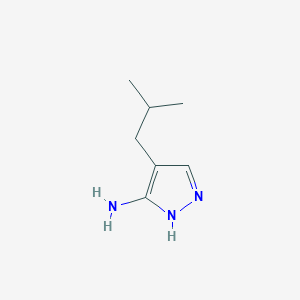

4-(2-methylpropyl)-1H-pyrazol-5-amine

Description

Historical Development of Aminopyrazole Research

Aminopyrazoles have been studied since the early 20th century, with foundational work rooted in the Knorr pyrazole synthesis. This method involves condensing hydrazines with 1,3-dicarbonyl compounds to form pyrazole rings. Over time, synthetic strategies evolved to incorporate diverse substituents. For example, α,β-unsaturated nitriles were later employed as dielectrophilic partners to generate 3- and 5-aminopyrazoles. The development of regioselective functionalization techniques, such as acid-catalyzed cyclizations and microwave-assisted reactions, further expanded access to substituted derivatives like 4-(2-methylpropyl)-1H-pyrazol-5-amine.

Table 1: Key Advances in Aminopyrazole Synthesis

Position of this compound in Heterocyclic Chemistry

The compound’s structure places it within the broader class of 5-aminopyrazoles, which are noted for their tautomerism and nucleophilic reactivity. The 4-position isobutyl group introduces steric bulk that influences both synthetic accessibility and downstream reactivity. For instance, this substituent can hinder electrophilic attacks at adjacent positions while promoting regioselective transformations at the amino group.

Table 2: Comparative Reactivity of Substituted Aminopyrazoles

| Substituent Position | Reactivity Profile | Example Transformation |

|---|---|---|

| C3-Amino | Prone to cyclocondensation with diketones | Pyrazolo[1,5-a]pyrimidine formation |

| C4-Alkyl | Stabilizes ring against oxidation | Enhanced thermal stability |

| C5-Amino | Participates in Schiff base formation | Coordination complex generation |

The compound’s ability to serve as a precursor for fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, underscores its versatility. Recent studies have also exploited its hydrogen-bonding capacity to design metal-organic frameworks.

Current Research Significance in Medicinal Chemistry

This compound has garnered attention in antimicrobial and antiparasitic drug discovery. For example, aminopyrazole derivatives are being evaluated against Leishmania spp., with optimized leads demonstrating potent in vivo activity. The isobutyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets.

Table 3: Recent Applications in Medicinal Chemistry

Ongoing work explores its utility in covalent inhibitor design, leveraging the amino group for targeted protein engagement. Collaborative initiatives, such as the Open Synthesis Network, continue to investigate novel derivatives for neglected tropical diseases.

Properties

IUPAC Name |

4-(2-methylpropyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)3-6-4-9-10-7(6)8/h4-5H,3H2,1-2H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRZDFOKRLTYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(NN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142747-16-6 | |

| Record name | 4-(2-methylpropyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

4-(2-methylpropyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Substituent Position Isomerism

Positional isomerism in pyrazole derivatives dramatically alters biological activity and physicochemical properties:

Key Findings :

- Position 4 vs. Position 3 Aryl Groups : Substitution at position 4 with hydrophobic groups (e.g., isobutyl) may enhance membrane permeability compared to polar aryl groups at position 3 ().

- Regioisomeric Switches : Shifting substituents from position 3 to 4 in pyrazol-5-amine derivatives can shift inhibitory activity from p38αMAP kinase to cancer-related kinases ().

Substituent Type and Bioactivity

The nature of substituents profoundly impacts pharmacological profiles:

Key Findings :

Biological Activity

4-(2-methylpropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrazole ring and a 2-methylpropyl substituent, suggests a range of interactions with biological targets, which may lead to significant therapeutic applications.

The chemical formula for this compound is . The compound exhibits distinct physical and chemical properties that influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 168.20 |

| LogP | 1.58 |

| Solubility (pH = 7.4) | Moderate |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group in the compound can form hydrogen bonds with biological molecules, modulating their activity. This interaction can inhibit specific pathways, leading to antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

- Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with the compound reduced the production of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role in managing inflammatory diseases .

- Cell Cycle Modulation : Another investigation revealed that the compound induced cell cycle arrest in cancer cell lines at the G2/M phase, accompanied by increased apoptosis markers (Bax upregulation and Bcl-2 downregulation), highlighting its potential as an anticancer agent .

Research Applications

The compound serves as a valuable building block in synthetic chemistry and drug development. Its ability to act as a ligand in coordination chemistry opens avenues for designing new therapeutic agents targeting various diseases.

Q & A

Q. What are the recommended synthetic routes for 4-(2-methylpropyl)-1H-pyrazol-5-amine, and what experimental conditions optimize yield and purity?

Methodological Answer: The synthesis of pyrazole derivatives like this compound typically involves multi-step condensation reactions. A common approach is the acid-catalyzed cyclization of hydrazine derivatives with carbonyl-containing precursors. For example:

- Step 1: Condensation of 2-methylpropyl hydrazine with a ketone or aldehyde under acidic conditions (e.g., HCl or acetic acid) to form the hydrazone intermediate.

- Step 2: Cyclization via thermal or microwave-assisted methods to construct the pyrazole ring .

- Optimization: Yield and purity are enhanced by controlling reaction temperature (70–100°C), solvent choice (e.g., ethanol or DMF), and catalyst concentration. Post-synthesis purification via column chromatography or recrystallization is critical .

Example Protocol:

| Parameter | Condition |

|---|---|

| Catalyst | 10% HCl in ethanol |

| Temperature | 80°C, reflux |

| Reaction Time | 12–24 hours |

| Purification | Silica gel chromatography (EtOAc/hexane) |

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Signals for the pyrazole ring protons (δ 6.5–7.5 ppm), methylpropyl substituents (δ 1.0–1.5 ppm for CH3, δ 2.0–2.5 ppm for CH), and amine protons (δ 3.5–5.0 ppm, broad) .

- 13C NMR: Peaks corresponding to pyrazole carbons (100–150 ppm) and alkyl chain carbons (20–40 ppm) .

- Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine and pyrazole functionalities .

- Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) matches the molecular formula (e.g., C7H13N3 for this compound) .

Data Cross-Validation:

Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purity assessments (e.g., HPLC with >95% purity threshold) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

- Density Functional Theory (DFT) Calibration: Compare computed reaction pathways (e.g., transition state energies) with experimental kinetics. Adjust computational parameters (basis sets, solvation models) to align with observed outcomes .

- Mechanistic Studies: Use isotopic labeling (e.g., 15N or 13C) to trace reaction intermediates and validate predicted mechanisms .

- Case Example: If computational models overestimate nucleophilic attack at the pyrazole ring, experimental verification via kinetic isotope effects (KIEs) can clarify discrepancies .

Q. What methodological approaches are employed to analyze the compound's interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes. For example, docking studies with α-glucosidase revealed hydrogen bonding between the pyrazole amine and catalytic residues (binding affinity: −8.2 kcal/mol) .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) and dissociation constants (KD). Recent studies on similar pyrazoles reported KD values in the µM range .

- X-ray Crystallography: Co-crystallization with target proteins (e.g., kinases) provides atomic-resolution interaction maps. For instance, a related pyrazole derivative showed π-π stacking with a phenylalanine residue in the active site .

Example Workflow:

Target Selection: Prioritize enzymes with known pyrazole sensitivity (e.g., oxidoreductases).

Assay Development: Use fluorescence-based or calorimetric (ITC) assays to measure inhibition.

Data Integration: Combine docking, SPR, and crystallography to construct a comprehensive binding profile .

Key Considerations for Experimental Design

- Solubility Challenges: Pyrazole derivatives often require DMSO or ethanol for biological assays. Pre-screen solubility to avoid false negatives .

- Stability Testing: Monitor compound degradation under physiological conditions (pH 7.4, 37°C) via LC-MS over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.